2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE
Overview
Description
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE is a complex organic compound characterized by the presence of multiple halogen atoms and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. . The final step involves the coupling of the pyrazole derivative with pentafluorophenylpropanoic acid under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, the use of environmentally friendly reagents and solvents is often prioritized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of halogenated derivatives, while coupling reactions can produce more complex polycyclic compounds.
Scientific Research Applications
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated nature can impart desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-CHLORO-5-(DIFLUOROMETHYL)PHENYL]-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE
Uniqueness
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE is unique due to its combination of a pyrazole ring with multiple halogen atoms and a pentafluorophenyl group. This structure imparts distinct chemical properties, such as high thermal stability and specific binding interactions, which are not commonly found in other similar compounds.
Properties
IUPAC Name |
2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(2,3,4,5,6-pentafluorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF7N3O/c1-3-5(15)11(13(21)22)24-25(3)4(2)14(26)23-12-9(19)7(17)6(16)8(18)10(12)20/h4,13H,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJDVEOCIYKFSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)C(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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